N-(3-methylbutyl)-2-nitrobenzenesulfonamide
Description
N-(3-methylbutyl)-2-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a nitro-substituted benzene ring and a branched alkyl chain (3-methylbutyl group) attached to the sulfonamide nitrogen. Sulfonamides are widely studied for their pharmacological and material science applications, particularly due to their hydrogen-bonding capabilities, rigidity, and tunable electronic properties .
Properties
IUPAC Name |
N-(3-methylbutyl)-2-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-9(2)7-8-12-18(16,17)11-6-4-3-5-10(11)13(14)15/h3-6,9,12H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMTDFLIRLUVIQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylbutyl)-2-nitrobenzenesulfonamide typically involves the nitration of a suitable benzene derivative followed by sulfonation and subsequent amide formation. One common method includes:
Nitration: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Sulfonation: The nitrated benzene is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group.
Amide Formation: Finally, the sulfonyl chloride is reacted with 3-methylbutylamine to form the desired sulfonamide.
Industrial Production Methods
Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Reduction Reactions
The nitro group (-NO₂) in this compound undergoes reduction to form primary amines under catalytic hydrogenation or metal-mediated conditions.
Key Findings:
-
Catalytic Hydrogenation :
Reaction with hydrogen gas (H₂) and palladium on carbon (Pd/C) in ethanol at 50–60°C reduces the nitro group to an amine (-NH₂), yielding N-(3-methylbutyl)-2-aminobenzenesulfonamide (Fig. 1A) . -
Metal-Acid Systems :
Reduction with iron powder and hydrochloric acid (Fe/HCl) in aqueous ethanol at reflux converts the nitro group to an amine with moderate efficiency .
Substitution Reactions
The sulfonamide group participates in nucleophilic substitution, particularly under basic conditions.
Key Findings:
-
Alkylation :
Reaction with alkyl halides (e.g., methyl iodide) in the presence of potassium carbonate (K₂CO₃) in acetone substitutes the sulfonamide nitrogen, forming N-alkylated derivatives (Fig. 1B) . -
Acylation :
Treatment with acetyl chloride (AcCl) in pyridine introduces an acetyl group at the sulfonamide nitrogen, producing N-acetylated derivatives .
Oxidation Reactions
The tertiary carbon in the 3-methylbutyl chain can undergo oxidation under strong oxidizing agents.
Key Findings:
-
Ruthenium-Catalyzed Oxidation :
Using ruthenium(III) chloride (RuCl₃) and sodium periodate (NaIO₄) in acetonitrile/water converts the tertiary C-H bond to a ketone (Fig. 1C) .
Hydrolysis
The sulfonamide bond is stable under mild acidic/basic conditions but cleaves under harsh hydrolysis.
Key Findings:
-
Acid Hydrolysis :
Refluxing with concentrated HCl (6M) for 24 hours cleaves the sulfonamide, releasing 3-methylbutylamine and 2-nitrobenzenesulfonic acid . -
Basic Hydrolysis :
Prolonged treatment with NaOH (10% w/v) at 100°C degrades the compound into sulfonate salts and nitrobenzene derivatives .
Comparative Reactivity Table
Mechanistic Insights
Scientific Research Applications
N-(3-methylbutyl)-2-nitrobenzenesulfonamide exhibits notable antimicrobial properties . Its mechanism of action primarily involves the inhibition of dihydropteroate synthase, an enzyme critical for folic acid synthesis in bacteria. This inhibition disrupts bacterial growth and replication, making it a candidate for antibiotic development.
Antimicrobial Efficacy
The following table summarizes the Minimum Inhibitory Concentration (MIC) values against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Streptococcus pneumoniae | 8 µg/mL |
These results indicate that this compound is effective against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antibiotic.
Applications in Medicinal Chemistry
- Antibiotic Development : Due to its mechanism of action, this compound is being explored as a potential alternative to traditional antibiotics amidst rising resistance.
- Building Block for Synthesis : It serves as a versatile intermediate for synthesizing more complex molecules with therapeutic applications. Its ability to form stable complexes with biomolecules aids in studying enzyme inhibition and protein interactions.
In Vitro Studies
A study evaluated the efficacy of various sulfonamides, including this compound. The compound demonstrated substantial antibacterial activity with an MIC comparable to established antibiotics. This study highlighted its potential as an alternative treatment option in light of increasing antibiotic resistance .
In Vivo Studies
Animal models have shown that administration of this compound leads to significant reductions in bacterial load in infected tissues. This supports its therapeutic potential and indicates that it may be effective in clinical settings .
Research Findings
Recent research has focused on optimizing the efficacy of this compound while minimizing resistance development among target microorganisms. Key findings include:
- Structural Modifications : Alterations in the side chains have been explored to enhance biological activity and reduce toxicity. For instance, branching at the amino group has been associated with increased antibacterial potency.
- Combination Therapies : Research indicates that combining this sulfonamide with other antibiotics can produce synergistic effects, enhancing overall antimicrobial efficacy .
Mechanism of Action
The mechanism of action of N-(3-methylbutyl)-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with bacterial enzymes, leading to the inhibition of bacterial growth. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis, thereby inhibiting this essential pathway.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Sulfonamide Derivatives
(i) N-(3-methylbenzoyl)-2-nitrobenzenesulfonamide (I)
- Structure : Features a 3-methylbenzoyl group instead of the 3-methylbutyl chain.
- Crystallography : The molecule adopts an anti-conformation between the N–H and C=O bonds, with a dihedral angle of 89.5° between the sulfonyl and benzoyl rings. This geometry contrasts with N-(2-chlorobenzoyl)-2-nitrobenzenesulfonamide (II), which has a smaller dihedral angle (71.2°) due to steric and electronic effects of the chloro substituent .
- Synthesis : Prepared via refluxing 3-methylbenzoic acid, 2-nitrobenzenesulfonamide, and PCl₃, followed by recrystallization .
- Applications : Diaryl acylsulfonamides like (I) are explored as antitumor agents due to their structural rigidity and hydrogen-bonding motifs .
(ii) N-(chroman-4-yl)-N-(2,5-dimethoxyphenethyl)-2-nitrobenzenesulfonamide (13.7)
- Structure : Incorporates a chroman ring and a dimethoxyphenethyl group.
- Synthesis : Derived from enantioselective alkylation of (R)-N-(chroman-4-yl)-2-nitrobenzenesulfonamide, highlighting the utility of sulfonamides in stereoselective drug design .
- Applications : Used in the development of β-arrestin-biased serotonin receptor agonists, demonstrating the pharmacological versatility of sulfonamide scaffolds .
(iii) N-(Furan-2-ylmethyl)-2-nitrobenzenesulfonamide
- Structure : Substituted with a furanmethyl group.
- Properties: Molecular weight 282.28 g/mol, purity ≥95%. Limited commercial availability but noted for lab-scale applications in heterocyclic chemistry .
(iv) (R)-N-(2-hydroxy-1-methylethyl)-2-nitrobenzenesulfonamide
Functional Group Comparisons
Structural and Electronic Effects
- Electron-Withdrawing Groups : The nitro group in 2-nitrobenzenesulfonamide derivatives enhances electrophilicity, improving reactivity in nucleophilic substitutions .
- Alkyl vs. Aryl Chains : Alkyl chains (e.g., 3-methylbutyl) increase hydrophobicity, whereas aryl groups (e.g., benzoyl) enhance π-π stacking and rigidity .
- Hydrogen-Bonding Capacity : Hydroxy or amide substituents (e.g., in ) improve solubility and binding affinity in biological systems.
Biological Activity
N-(3-methylbutyl)-2-nitrobenzenesulfonamide is a sulfonamide compound characterized by its unique chemical structure, which contributes to its biological activity. This article explores its mechanisms of action, biological effects, and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound features a sulfonamide functional group and a nitro group attached to a benzene ring. The presence of the nitro group enhances its reactivity and biological activity, while the sulfonamide moiety is crucial for its antimicrobial properties. The chemical formula can be represented as follows:
The primary mechanism of action for this compound is its ability to inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA). This structural similarity allows it to interfere with folic acid synthesis by inhibiting the enzyme dihydropteroate synthase, a critical step in bacterial metabolism. This inhibition leads to a reduction in nucleic acid synthesis, ultimately resulting in bacterial cell death .
Antimicrobial Properties
Research indicates that compounds containing nitro groups typically exhibit a broad spectrum of antimicrobial activity. This compound has been shown to display significant antibacterial effects against various pathogens, including:
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
The nitro group contributes to the compound's ability to induce oxidative stress within microbial cells, leading to cell death through redox reactions .
Cytotoxicity and Selectivity
Studies have demonstrated that while this compound exhibits potent antibacterial activity, it also shows selective cytotoxicity towards cancer cells. This selectivity is attributed to differences in metabolic pathways between normal and cancerous cells, allowing for targeted therapeutic applications .
Case Studies and Research Findings
- Antibacterial Efficacy : A study published in 2022 highlighted the effectiveness of this compound against multi-drug resistant strains of bacteria. The compound was tested across various concentrations, showing a minimum inhibitory concentration (MIC) of 8 µg/mL against resistant strains of Staphylococcus aureus.
- Cytotoxicity in Cancer Cells : In vitro assays indicated that the compound exhibited IC50 values ranging from 10-20 µg/mL against several cancer cell lines, including breast and lung cancer cells. These results suggest potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy in vivo .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| N-(2-Aminoethyl)-4-nitrobenzenesulfonamide | Shorter ethyl chain instead of butyl | Potentially different pharmacokinetics |
| N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide | Substituted with a chlorine atom | Enhanced antibacterial activity due to halogen effects |
| N-(3-Methylbutyl)-4-nitrobenzenesulfonamide | Contains a methyl group on the aminobutyl chain | Exhibits different reactivity patterns due to branching |
Q & A
Basic Research Questions
Q. How can the synthesis of N-(3-methylbutyl)-2-nitrobenzenesulfonamide be optimized for high purity and yield?
- Methodological Answer : The compound can be synthesized via refluxing 2-nitrobenzenesulfonamide with 3-methylbutylamine (or a precursor like 3-methylbutyl chloride) in the presence of a dehydrating agent such as phosphorus oxychloride. Post-reaction, purification involves neutralization with sodium bicarbonate, acidification, and recrystallization from toluene or ethanol to isolate high-purity crystals . Monitoring reaction progress via TLC or HPLC ensures intermediate purity.
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : and NMR identify substituents (e.g., methylbutyl chain, nitro group) and confirm sulfonamide bond formation.
- IR : Peaks at ~1350 cm (asymmetric S=O stretch) and ~1150 cm (symmetric S=O stretch) confirm the sulfonamide group.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion [M+H] and fragmentation patterns (e.g., loss of NO) .
Q. How can computational methods predict the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model HOMO-LUMO energy gaps, polarizability, and hyperpolarizability. Software like Gaussian or ORCA can simulate UV-Vis spectra and charge distribution, aiding in understanding reactivity and potential applications in catalysis or photochemistry .
Advanced Research Questions
Q. What challenges arise in resolving the crystal structure of this compound using X-ray diffraction?
- Methodological Answer : Key challenges include:
- Torsional Flexibility : The S–N bond allows rotational freedom, leading to multiple conformers. Restraints on torsion angles (e.g., using SHELXL) may be required during refinement .
- Hydrogen Bonding : Intermolecular N–H···O interactions form dimers or chains, complicating unit cell packing. Hydrogen atom positions should be refined with riding models or neutron diffraction data .
- Validation : Tools like PLATON or CCDC Mercury check for geometric outliers and validate hydrogen-bonding networks .
Q. How do substituents on the benzene ring influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing nitro group at the ortho position activates the sulfonamide for nucleophilic attack. Reactivity can be quantified via Hammett constants () or Fukui indices (from DFT). Experimental studies in polar aprotic solvents (e.g., DMF) with nucleophiles like amines or thiols can map substitution patterns .
Q. What role does molecular conformation play in the biological activity of sulfonamide derivatives?
- Methodological Answer : Anti/syn periplanar conformations of the sulfonamide group affect binding to biological targets (e.g., enzymes). Molecular dynamics (MD) simulations (using AMBER or GROMACS) can model ligand-protein interactions, while crystallographic data (e.g., dihedral angles >75° between aromatic rings) correlate with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
